

Strategic Synthesis Guide: 5-Chloro-4-methylisoxazole-3-carboxylic Acid

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Compound of Interest

Compound Name: *5-Chloro-4-methylisoxazole-3-carboxylic acid*

CAS No.: *3357-01-5*

Cat. No.: *B1328582*

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Executive Summary & Retrosynthetic Logic

The target molecule features a fully substituted isoxazole ring. Direct construction of the 5-chloro derivative is not feasible via cyclization. Instead, the most robust pathway exploits the nucleophilic aromatic substitution (

) of a 5-hydroxy precursor (isoxazol-5-one tautomer) using phosphoryl chloride (

).

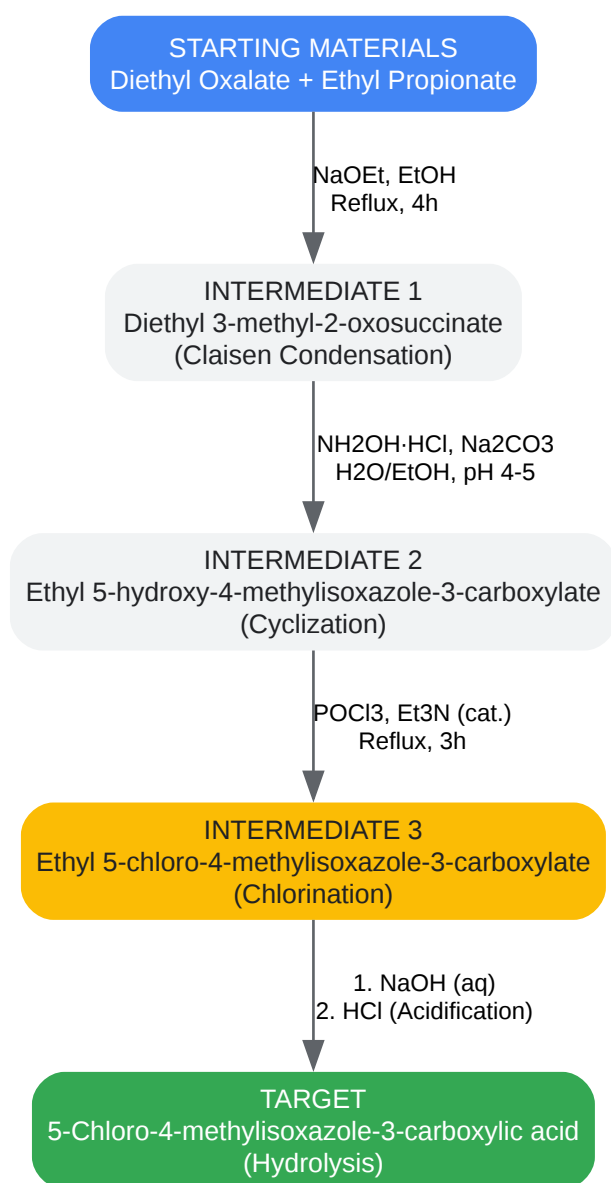
Retrosynthetic Analysis:

- Target: **5-Chloro-4-methylisoxazole-3-carboxylic acid**.
- Precursor 1 (Functionalization): Ethyl 5-hydroxy-4-methylisoxazole-3-carboxylate.[1]
- Precursor 2 (Cyclization): Diethyl 3-methyl-2-oxosuccinate (Diethyl oxalpropionate).[2]
- Starting Materials: Diethyl oxalate + Ethyl propionate.

This route ensures the carboxylic acid functionality is correctly positioned at C3 via the oxalate moiety, while the methyl group is introduced via the propionate backbone.

Master Synthesis Pathway (Visualization)

The following diagram illustrates the critical process flow, including reagents and intermediate structures.



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Figure 1: Step-wise synthetic pathway from acyclic precursors to the 5-chloro-isoxazole target. [3][4]

Detailed Technical Protocol

Phase 1: Backbone Assembly (Claisen Condensation)

Objective: Synthesis of Diethyl 3-methyl-2-oxosuccinate. Mechanism: Nucleophilic attack of the ethyl propionate enolate on diethyl oxalate.

- Reagents: Diethyl oxalate (1.0 eq), Ethyl propionate (1.1 eq), Sodium ethoxide (1.1 eq), Ethanol (anhydrous).
- Protocol:
 - Charge a reactor with anhydrous ethanol and add sodium metal (or solid NaOEt) under atmosphere to generate the base in situ.
 - Cool to 0°C. Add diethyl oxalate dropwise.
 - Add ethyl propionate slowly to maintain internal temperature <10°C. Note: Exothermic reaction.
 - Allow the mixture to warm to room temperature, then reflux for 4 hours. The solution will turn dark yellow/orange.
 - Workup: Cool to room temperature. Acidify with dilute to pH 2. Extract with diethyl ether or ethyl acetate. Wash organic layer with brine, dry over , and concentrate in vacuo.
 - Purification: Vacuum distillation (approx. 110-115°C at 10 mmHg) yields the pure keto-ester.

Phase 2: Heterocycle Formation (Cyclization)

Objective: Synthesis of Ethyl 5-hydroxy-4-methylisoxazole-3-carboxylate. Mechanism: Condensation of hydroxylamine with the ketone carbonyl (C2) followed by intramolecular attack on the ester (C4).

- Reagents: Diethyl 3-methyl-2-oxosuccinate (from Phase 1), Hydroxylamine hydrochloride (

, 1.1 eq), Sodium Carbonate (

).

- Protocol:
 - Dissolve
in a minimum amount of water.
 - Dissolve the keto-ester in Ethanol.[5]
 - Combine solutions and adjust pH to 4–5 using solid
. Critical: Higher pH can lead to ring opening or side reactions.
 - Stir at room temperature for 12 hours. The product often precipitates as a white/off-white solid.[6]
 - Workup: Evaporate ethanol. Add water and acidify strongly with HCl (pH 1) to ensure the 5-hydroxy tautomer is protonated (insoluble).
 - Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Phase 3: Chlorination (Deoxychlorination)

Objective: Synthesis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. Mechanism:

Conversion of the 5-hydroxy group (lactam form) to a leaving group via phosphorylation, followed by displacement by chloride.

- Reagents: Ethyl 5-hydroxy-4-methylisoxazole-3-carboxylate, Phosphoryl chloride (, excess), Triethylamine (, cat.).

- Protocol:
 - Safety Alert:

is highly corrosive and reacts violently with water. Use a scrubber.

- Place the dry 5-hydroxy intermediate in a round-bottom flask.
- Add

(approx. 3–5 volumes). Add catalytic

(or DMF) to accelerate the Vilsmeier-type activation.
- Reflux (approx. 105°C) for 3–4 hours. Monitor by TLC (disappearance of polar starting material).
- Quenching: Distill off excess

under reduced pressure. Pour the thick residue slowly onto crushed ice with vigorous stirring.
- Extraction: Extract the aqueous slurry immediately with Dichloromethane (DCM).
- Wash DCM layer with saturated

(to remove phosphoric acid traces) and brine. Dry and concentrate.

Phase 4: Hydrolysis (Deprotection)

Objective: Isolation of **5-Chloro-4-methylisoxazole-3-carboxylic acid**.

- Reagents: Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, NaOH (2N aq).
- Protocol:
 - Suspend the ester in 2N NaOH (2.5 eq).
 - Stir at ambient temperature. Note: Avoid high heat to prevent hydrolysis of the 5-chloro group (which would revert to 5-hydroxy).
 - Once the solid dissolves (indicating ester hydrolysis), cool to 0°C.
 - Acidify carefully with Conc. HCl to pH 1.

- The target acid will precipitate as a white crystalline solid.
- Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Critical Process Parameters (CPP) & Data

Parameter	Specification	Rationale
Step 1 Temp	<10°C (Addition)	Prevents self-condensation of ethyl propionate.
Step 2 pH	4.0 – 5.0	Ensures regioselective attack of on the ketone, not the ester.
Step 3 Moisture	<0.1%	Water reacts with , reducing yield and generating dangerous HCl gas.
Step 4 Temp	<30°C	High temperature during hydrolysis can displace the 5-Cl atom (with).

References

- Claisen Condensation Mechanism
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- Chlorination of 5-Hydroxyisoxazoles
 - Bioorganic & Medicinal Chemistry Letters, Vol 22, Issue 14, 2012.

- Patent US 4,379,785 (Hoechst AG). "Heterocyclic substituted sulfonyl ureas." (Describes similar isoxazole intermediates).
- Target Molecule Data
 - PubChem CID: 26369893 (**5-chloro-4-methylisoxazole-3-carboxylic acid**).

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